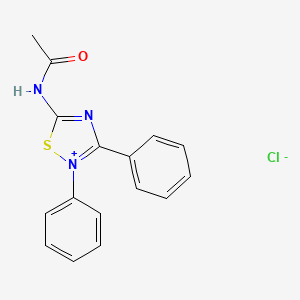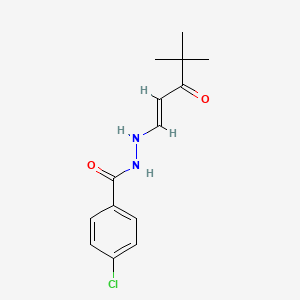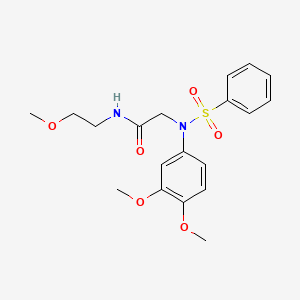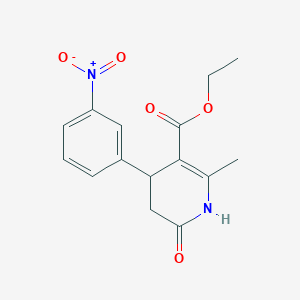![molecular formula C21H22N2 B5118771 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine](/img/structure/B5118771.png)
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a member of the family of pyridine-based compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine is not fully understood, but it is believed to involve multiple pathways. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine also modulates the activity of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to activate various signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have various biochemical and physiological effects. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to enhance synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its neuroprotective and cognitive-enhancing properties, which make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The limitations of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. One direction is to further elucidate the mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine and its interactions with various neurotransmitters and signaling pathways. Another direction is to optimize the synthesis method of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine to improve its yield and purity. Additionally, future research could focus on the development of novel formulations of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine that improve its solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in humans for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with piperidine in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the desired product, 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. The yield of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic properties, particularly in the field of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to improve cognitive function and memory in animal models and human clinical trials.
Eigenschaften
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-7-19-14-17(10-11-18(19)6-1)16-23-13-4-3-9-21(23)20-8-5-12-22-15-20/h1-2,5-8,10-12,14-15,21H,3-4,9,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIMUBJUAWSBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Naphthalen-2-ylmethyl)piperidin-2-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)

![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)




